molecular formula C19H31NO2Si B8818295 5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)- CAS No. 1190363-45-1

5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-

Cat. No.: B8818295
CAS No.: 1190363-45-1
M. Wt: 333.5 g/mol
InChI Key: LZTSMPYESKABAS-GOSISDBHSA-N
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Description

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a complex organic compound with a unique structure that includes a cycloheptapyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using triisopropylsilyl chloride, followed by cyclization reactions to form the cycloheptapyridine core. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in solvents such as water or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents like LiAlH4, and catalysts such as Pd/C. The reactions are typically carried out in solvents like water, toluene, or ethanol under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of ®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is unique due to its specific silyloxy group and cycloheptapyridine structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications that other similar compounds may not be suitable for.

Properties

CAS No.

1190363-45-1

Molecular Formula

C19H31NO2Si

Molecular Weight

333.5 g/mol

IUPAC Name

(9R)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

InChI

InChI=1S/C19H31NO2Si/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18/h8-9,12-15,18H,7,10-11H2,1-6H3/t18-/m1/s1

InChI Key

LZTSMPYESKABAS-GOSISDBHSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCCC(=O)C2=C1N=CC=C2

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2

Origin of Product

United States

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